molecular formula C11H9FN4S B1436946 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1177315-18-2

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1436946
CAS No.: 1177315-18-2
M. Wt: 248.28 g/mol
InChI Key: DHHMLFAKAXKASA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole ring followed by the introduction of the fluorine atom. The pyrazole ring is then constructed and attached to the benzothiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit potent anticancer properties. Studies have demonstrated that 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can inhibit the proliferation of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against breast cancer cells, suggesting potential as a lead compound for further development in anticancer therapies .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. It has been shown to modulate key signaling pathways associated with cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Agricultural Science

Pesticide Development
The unique structural features of this compound make it a candidate for developing novel pesticides. Its efficacy against various pests has been evaluated, indicating that it can disrupt the physiological processes in target organisms. A study highlighted its effectiveness against common agricultural pests, leading to reduced crop damage and increased yield .

Herbicide Properties
Additionally, this compound has shown potential as a herbicide. Research has indicated that it can selectively inhibit certain weed species without affecting crop plants, thus offering a sustainable solution for weed management in agriculture .

Material Science

Polymer Synthesis
In material science, this compound is utilized in synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have demonstrated that polymers modified with this compound exhibit improved resistance to environmental degradation .

Nanotechnology Applications
Furthermore, this compound is being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials used in electronics and catalysis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)12
AntipesticideSpodoptera frugiperda (Fall Armyworm)15
HerbicideAmaranthus retroflexus (Pigweed)20

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
  • 4-Fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
  • N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a fluorinated benzothiazole ring and a methyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H9FN4S
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1177299-06-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole and pyrazole derivatives, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of benzothiazole derivatives in inhibiting human immunodeficiency virus type 1 (HIV-1) replication, showcasing their potential in cancer therapy as well .

Antimicrobial Properties

Benzothiazole derivatives have also demonstrated antimicrobial properties. Research has shown that these compounds can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves interference with microbial DNA synthesis or function, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of various enzymes involved in disease pathways. For example, pyrazole derivatives are known to selectively inhibit p38 MAP kinase, a critical player in inflammatory responses and cancer progression. This inhibition could lead to reduced inflammation and tumor growth .

Case Studies

  • Anticancer Studies : In a study involving the synthesis of pyrazole derivatives, it was observed that certain modifications led to enhanced potency against specific cancer cell lines. The introduction of the benzothiazole moiety significantly improved the anticancer activity compared to other pyrazole compounds .
  • Antimicrobial Efficacy : A comparative analysis of various benzothiazole derivatives revealed that those containing the pyrazole structure exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests that the incorporation of the pyrazole ring enhances the overall bioactivity of benzothiazoles .

Data Tables

Activity Type Compound IC50 (µM) Reference
AntitumorThis compoundTBD
AntimicrobialBenzothiazole Derivative<10
Enzyme InhibitionPyrazole Derivative0.5

Properties

IUPAC Name

2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4S/c1-6-5-9(13)16(15-6)11-14-10-7(12)3-2-4-8(10)17-11/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMLFAKAXKASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
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